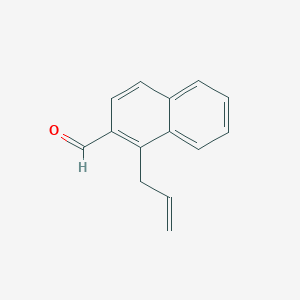
Flavine Adenine Dinucleotide-13C5 Ammonium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flavine Adenine Dinucleotide-13C5 Ammonium Salt is a stable isotope-labeled compound used in various scientific research applications. It is a derivative of flavine adenine dinucleotide, a redox cofactor involved in several important enzymatic reactions in metabolism. The compound is labeled with carbon-13, making it useful for tracing and studying metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Flavine Adenine Dinucleotide-13C5 Ammonium Salt involves the incorporation of carbon-13 into the flavine adenine dinucleotide molecule. The process begins with the conversion of riboflavin into flavin mononucleotide, catalyzed by riboflavin kinase. Flavin mononucleotide is then transformed into flavine adenine dinucleotide by adding an AMP moiety from ATP, catalyzed by FAD-synthase .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure the incorporation of carbon-13 and the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Flavine Adenine Dinucleotide-13C5 Ammonium Salt undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: As a redox cofactor, it participates in oxidation-reduction reactions, transferring electrons in metabolic pathways.
Substitution Reactions: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing and reducing agents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In oxidation-reduction reactions, the compound can be converted between its oxidized and reduced forms.
Scientific Research Applications
Flavine Adenine Dinucleotide-13C5 Ammonium Salt has a wide range of scientific research applications, including:
Mechanism of Action
Flavine Adenine Dinucleotide-13C5 Ammonium Salt exerts its effects by acting as a redox cofactor in various enzymatic reactions. It participates in the transfer of electrons, facilitating oxidation-reduction reactions in metabolic pathways. The molecular targets include enzymes such as NADH dehydrogenase, nitric oxide synthase, and glutathione reductase .
Comparison with Similar Compounds
Similar Compounds
Flavine Adenine Dinucleotide: The non-labeled version of the compound, used in similar research applications.
Nicotinamide Adenine Dinucleotide (NAD): Another redox cofactor involved in metabolic reactions.
Nicotinamide Adenine Dinucleotide Phosphate (NADP): Similar to NAD but involved in different metabolic pathways.
Uniqueness
Flavine Adenine Dinucleotide-13C5 Ammonium Salt is unique due to its carbon-13 labeling, which allows for precise tracing and studying of metabolic pathways. This makes it particularly valuable in research applications where understanding the detailed mechanisms of biochemical reactions is crucial.
Properties
Molecular Formula |
C27H33N9O15P2 |
|---|---|
Molecular Weight |
790.5 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl] [5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate |
InChI |
InChI=1S/C27H33N9O15P2/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43)/t14?,15?,16-,19?,20-,21-,26-/m1/s1/i7+1,16+1,20+1,21+1,26+1 |
InChI Key |
VWWQXMAJTJZDQX-NEVWKFTISA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)O[13CH2][13C@@H]4[13C@H]([13C@H]([13C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


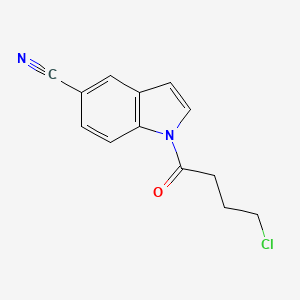
![2-(1-aminoethyl)-3-bromo-4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13862268.png)


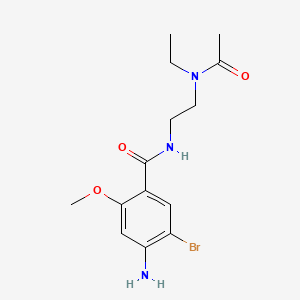
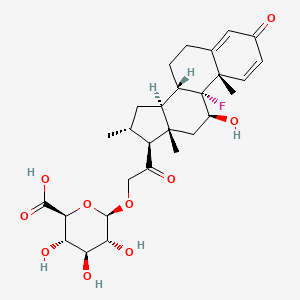
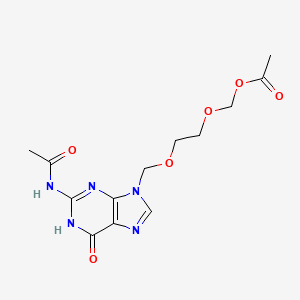
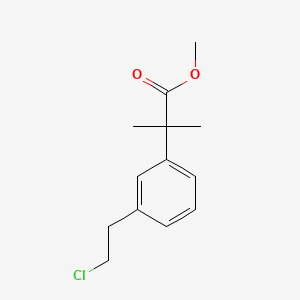
![3-[1-(3-Bromophenyl)-1-hydroxy-n-butyl]benzoic Acid t-Butyl Ester-D9](/img/structure/B13862319.png)

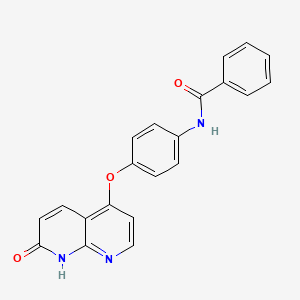
![1-methyl-2-[2-(3-methyl-2-thiophenyl)ethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B13862327.png)

